(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of (1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.
Phenyl-substituted oxadiazoles: These compounds have a phenyl group attached to the oxadiazole ring, similar to (1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the amine group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClN3O |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
(1R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
RUEDSXXOWWHHAM-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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